molecular formula C23H25N3O4 B2432954 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-benzylpiperazin-1-yl)pyrrolidine-2,5-dione CAS No. 924861-19-8

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-benzylpiperazin-1-yl)pyrrolidine-2,5-dione

Cat. No.: B2432954
CAS No.: 924861-19-8
M. Wt: 407.47
InChI Key: GCBMLGMOMCZXCC-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-benzylpiperazin-1-yl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C23H25N3O4 and its molecular weight is 407.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

A study by Lv, Zhang, Xie, and Zhao (2013) focused on the synthesis of derivatives of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-benzylpiperazin-1-yl)pyrrolidine-2,5-dione. They synthesized a series of novel derivatives and characterized them using various techniques, including IR, 1H NMR, and HRMS. This research highlights the compound's potential in the field of synthetic chemistry and structural analysis (Hong-Shui Lv et al., 2013).

Anticonvulsant Properties

Several studies have explored the anticonvulsant properties of derivatives of this compound. For instance, Obniska et al. (2005, 2006) and Rybka et al. (2017) have synthesized and tested various derivatives for anticonvulsant activity. These studies found that certain derivatives exhibited significant anticonvulsant properties in various seizure models, indicating potential therapeutic applications (J. Obniska et al., 2005), (J. Obniska et al., 2006), (Sabina Rybka et al., 2017).

Serotonin Receptor Affinity

The affinity of certain derivatives for serotonin receptors has been a point of interest. Research conducted by Obniska et al. (2006) revealed that some derivatives exhibit low affinity for 5-HT1A/5-HT2A receptors, while others act as potent ligands. These findings suggest a potential role in modulating serotonin activity, which could have implications for neurological and psychiatric disorders (J. Obniska et al., 2006).

Antibacterial Activity

Research on derivatives of this compound has also extended to their antibacterial properties. A study by Merugu, Ramesh, and Sreenivasulu (2010) investigated the antibacterial activity of certain derivatives, indicating a potential application in combating bacterial infections (Ram C.Merugu et al., 2010).

Inhibitory Activity Against Caspase-3

The compound's derivatives have also been evaluated for their ability to inhibit caspase-3, an enzyme involved in apoptosis. Jiang and Hansen (2011) discovered that certain triazole derivatives of the compound are potent inhibitors of caspase-3, suggesting potential applications in cancer research or therapy (Yang Jiang et al., 2011).

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-(4-benzylpiperazin-1-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c27-22-13-19(25-10-8-24(9-11-25)14-17-4-2-1-3-5-17)23(28)26(22)15-18-6-7-20-21(12-18)30-16-29-20/h1-7,12,19H,8-11,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBMLGMOMCZXCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3CC(=O)N(C3=O)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.